Iminostilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

Iminostilbene has been shown to possess antioxidant properties, meaning it can neutralize free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have demonstrated that Iminostilbene exhibits scavenging activity against various free radicals, including superoxide anions, hydroxyl radicals, and DPPH radicals [].

Neuroprotective Potential:

Research suggests that Iminostilbene may have neuroprotective potential. Studies have shown that it can protect nerve cells from damage caused by various factors, including oxidative stress, glutamate excitotoxicity, and amyloid-beta toxicity [, ]. These findings suggest that Iminostilbene could be a potential candidate for the development of therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects:

Iminostilbene has also been shown to exhibit anti-inflammatory effects. Studies have demonstrated that it can suppress the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines []. These findings suggest that Iminostilbene may be beneficial in managing inflammatory conditions such as arthritis and inflammatory bowel disease.

Other Potential Applications:

While the research on Iminostilbene is still ongoing, it has also been explored for its potential applications in various other areas, including:

- Cancer prevention: Some studies suggest that Iminostilbene may have anti-cancer properties, but further research is needed to confirm these findings [].

- Diabetes management: Iminostilbene may have potential benefits for managing diabetes by improving insulin sensitivity and glucose uptake [].

- Cardiovascular health: Iminostilbene may have cardioprotective effects by reducing blood pressure and improving cholesterol levels [].

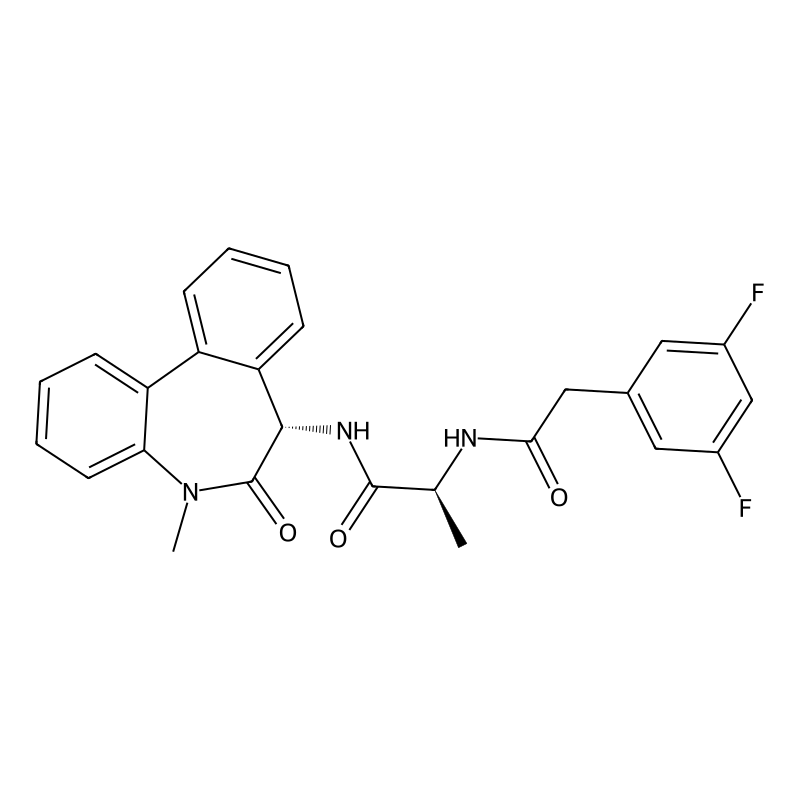

Iminostilbene, chemically known as 5H-dibenz[b,f]azepine, is a compound characterized by a dibenzoazepine structure, which consists of two benzene rings fused to a seven-membered nitrogen-containing ring. This compound is notable for its diverse applications in pharmaceuticals and materials science, particularly due to its unique chemical properties and biological activities. Iminostilbene is primarily recognized for its role as a precursor in the synthesis of carbamazepine, a medication used to treat epilepsy and bipolar disorder.

Iminostilbene exhibits significant biological activities, particularly in neuroprotection and anti-inflammatory responses. Research indicates that it can modulate the activity of pyruvate kinase isozyme type M2, leading to reduced inflammation in myocardial ischemia-reperfusion injury models . Its anti-neurodegenerative properties have been demonstrated through inhibition of inflammatory cytokines in macrophages, showcasing its potential for therapeutic applications in neurodegenerative diseases .

The synthesis of iminostilbene can be achieved through several methods:

- Traditional Synthesis: Involves the condensation of appropriate precursors under controlled conditions.

- Kinetic Modelling: Recent studies have utilized kinetic models to optimize the synthesis process from urea and iminostilbene, enhancing yield and efficiency in both batch and continuous reactors .

- Novel Methods: Innovative approaches include optimizing reaction conditions to allow for lower temperatures and reduced toxic byproducts .

Iminostilbene has diverse applications:

- Pharmaceuticals: It serves as a precursor for carbamazepine and other therapeutic agents.

- Material Science: Utilized as a polymerization inhibitor to control radical polymerization reactions .

- Biological Research: Investigated for its potential in treating inflammatory diseases and neurodegenerative disorders due to its modulatory effects on cellular pathways.

Studies on the interactions of iminostilbene with biological targets have revealed its capacity to bind selectively to proteins involved in metabolic pathways, such as pyruvate kinase isozyme type M2. This binding alters downstream signaling pathways related to inflammation and cell survival . The compound's ability to scavenge free radicals also contributes to its protective effects against oxidative stress.

Similar Compounds: Comparison with Other Compounds

Iminostilbene shares structural similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carbamazepine | Dibenzazepine | Antiepileptic drug; derived from iminostilbene |

| Phenothiazine | Thiazine derivative | Antipsychotic properties; distinct sulfur atom |

| Dibenzo[b,e]thiepine | Dibenzoazepine | Contains sulfur; used in similar pharmacological contexts |

| Flavonoids | Polyphenolic compounds | Antioxidant properties; different functional groups |

Iminostilbene is unique due to its specific dibenzoazepine structure, which imparts distinct pharmacological properties not found in other similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (76.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (18.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (18.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (18.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (74.55%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

Pictograms

Irritant;Environmental Hazard